(1S,2R)-2-Methoxycyclopropan-1-amine
Description
“(1S,2R)-2-Methoxycyclopropan-1-amine” is a chiral cyclopropane derivative characterized by a strained three-membered carbon ring with a methoxy (-OCH₃) group at position 2 and an amine (-NH₂) group at position 1. The cyclopropane ring’s inherent strain confers unique reactivity and conformational rigidity, making it a valuable scaffold in medicinal chemistry and drug design. The stereochemistry (1S,2R) is critical for interactions with chiral biological targets, such as enzymes or receptors, where enantioselectivity often dictates pharmacological activity . This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders or metabolic pathways influenced by strained ring systems .
Properties
IUPAC Name |
(1S,2R)-2-methoxycyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHESTWQJVUANKG-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazomethane-Mediated Cyclopropanation
The reaction of allylic amines with diazomethane under controlled conditions is a classical route to cyclopropane derivatives. For (1S,2R)-2-Methoxycyclopropan-1-amine, this method involves:
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Substrate : Methoxy-substituted allylamine.
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Reagent : Diazomethane (CH₂N₂).
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Conditions : Low temperatures (−20°C to 0°C) in ether or THF.
Mechanism :
Diazomethane acts as a carbene precursor, inserting into the C=C bond of the allylamine to form the cyclopropane ring. The stereochemical outcome depends on the geometry of the starting allylamine and the reaction’s regioselectivity.
Limitations :
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Diazomethane’s explosiveness necessitates specialized handling.
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Moderate yields (50–70%) due to competing side reactions.
Stereoselective Synthesis via Chiral Auxiliaries
Asymmetric Cyclopropanation Using Evans’ Oxazaborolidine Catalysts
This method employs chiral catalysts to induce enantioselectivity during cyclopropanation:
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Catalyst : (R)- or (S)-Oxazaborolidine.
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Substrate : Methoxy-substituted enamine.
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Reagent : Trimethylsilyldiazomethane (TMSD).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | |
| Enantiomeric Excess | 94% ee | |
| Reaction Time | 12–24 h |
Advantages :
Ring-Closing Metathesis (RCM) Approaches
Grubbs-Catalyzed RCM of Dienyl Amines
A two-step process involving:
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Dienyl Amine Synthesis : Coupling of methoxyvinyl ether with a chiral amine.
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RCM : Using Grubbs 2nd-generation catalyst.
Conditions :
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Solvent: Dichloromethane (DCM).
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Temperature: 40°C.
Outcomes :
Challenges :
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 2-methoxycyclopropan-1-amine is resolved using immobilized lipases (e.g., CAL-B):
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Substrate : Racemic amine.
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Acylating Agent : Vinyl acetate.
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Conditions : pH 7.0 buffer, 30°C.
Performance Metrics :
Advantages :
Reductive Amination of Cyclopropane Ketones
Borane-Mediated Stereoselective Reduction
A ketone intermediate is reduced to the amine using chiral borane complexes:
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Substrate : 2-Methoxycyclopropanone.
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Reagent : (R)-CBS catalyst (Corey-Bakshi-Shibata).
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Conditions : THF, −78°C.
Results :
Drawbacks :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Diazomethane | 50–70 | 70–85 | Moderate | High (explosive) |
| Evans’ Catalysis | 80–85 | 90–94 | High | Low |
| RCM | 60–70 | 75–85 | Moderate | Moderate (moisture) |
| Enzymatic Resolution | 40–50 | >99 | High | Low |
| Reductive Amination | 70–75 | 95–98 | Moderate | Low |
Industrial-Scale Considerations
Process Optimization for (1S,2R)-Isomer
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Catalyst Recycling : Immobilized chiral catalysts reduce costs in Evans’ method.
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Solvent Selection : Switching from THF to 2-MeTHF improves sustainability.
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Crystallization-Induced Resolution : Enhances ee from 94% to >99% via seeded crystallization.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Methoxycyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oximes, while reduction can produce various cyclopropylamines .
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
(1S,2R)-2-Methoxycyclopropan-1-amine serves as a crucial building block in the synthesis of complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that are exploited in constructing various chemical entities.
Reactions Involving this compound:
| Reaction Type | Description |
|---|---|
| Cyclopropanation | Utilized in the formation of cyclopropane rings via reactions with alkenes and diazo compounds. |
| Substitution Reactions | The amine group can participate in nucleophilic substitution, allowing for the introduction of various functional groups. |
| Rearrangement | Can undergo rearrangements to form more complex structures, including amines and alcohols. |
Medicinal Chemistry
Neurotransmitter Modulation
Recent studies indicate that this compound may modulate neurotransmitter systems, suggesting potential therapeutic applications in neurodegenerative diseases. Its structural similarity to neurotransmitter precursors allows it to influence synaptic plasticity.
Case Study: Neuroprotective Effects
A study published in Bioactive Compounds in Health and Disease demonstrated that this compound could protect neurons from excitotoxicity by modulating glutamate receptors. This finding indicates its potential role in developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease.
Comparative Analysis with Other Isomers
The biological activity of this compound is distinct from its stereoisomers:
| Isomer | Biological Activity | Notes |
|---|---|---|
| (1S,2R) | Modulates neurotransmitters; neuroprotective | Active form with specific receptor interactions |
| (1R,2S) | Different pharmacological effects | Structural differences impact activity |
| (1S,2S) | Unique interactions | Different binding profiles |
Agricultural Biotechnology
Inhibition of Ethylene Biosynthesis
This compound has shown promise as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants. Ethylene is crucial for plant growth and development; thus, inhibiting its production can enhance crop yield and quality.
In Silico Studies
Molecular docking studies have indicated that this compound exhibits significant binding affinity to ACO, outperforming known inhibitors like pyrazinecarboxylic acid. This suggests potential applications in agricultural biotechnology for improving fruit ripening and delaying senescence.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Methoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Findings :
- The (1S,2R) configuration is often preferred in drug discovery due to its stereocomplementarity with biological targets .
- Racemic mixtures (e.g., (1R,2R)) require costly enantiomeric separation techniques, such as supercritical fluid chromatography (SFC), to isolate pharmacologically active forms .
Substituent Variations on the Cyclopropane Ring
Substituents on the cyclopropane ring modulate electronic properties, lipophilicity, and bioactivity:
Key Findings :
- Aryl-substituted derivatives (e.g., 4-bromophenyl) exhibit increased lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Trifluoromethyl groups enhance resistance to oxidative metabolism, prolonging half-life in vivo .
Ring Size Analogues
Larger or fused ring systems alter strain and conformational flexibility:
Key Findings :
- Cyclopentane analogues (e.g., (1R,3S)-3-Methoxycyclopentan-1-amine) are less reactive but more stable under physiological conditions .
- Bicyclopropane systems introduce additional strain, which may enhance interaction with high-energy binding pockets .
Salt Forms and Physicochemical Properties
Salt formation impacts solubility, crystallinity, and bioavailability:
Key Findings :
- Hydrochloride salts generally exhibit higher aqueous solubility, facilitating formulation for intravenous delivery .
- Free bases are preferred for lipophilic drug formulations (e.g., transdermal patches) .
Biological Activity
(1S,2R)-2-Methoxycyclopropan-1-amine is a cyclopropane derivative that has garnered attention for its diverse biological activities. Cyclopropane compounds are known for their unique structural properties and their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.
Chemical Structure and Properties
This compound features a three-membered cyclopropane ring with a methoxy group and an amine functional group. The stereochemistry of this compound is crucial for its biological activity, as the spatial arrangement of atoms can significantly influence interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives often act as inhibitors of various enzymes. For instance, studies have shown that certain cyclopropylamines can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . The mechanism typically involves the formation of a stable enzyme-inhibitor complex that prevents substrate access.
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving glutamate and dopamine. Cyclopropane derivatives have been linked to modulation of glutamate receptors, which play a key role in synaptic transmission and plasticity .
- Antitumor Activity : Some studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. This may be due to its ability to induce apoptosis or inhibit cell proliferation through interference with critical cellular pathways .
Pharmacological Applications
The potential applications of this compound in pharmacology include:
- Antidepressants : Given its interaction with MAO and neurotransmitter systems, this compound could serve as a lead structure for developing new antidepressant medications.
- Anticancer Agents : The cytotoxic properties observed in vitro suggest that it may be developed into an anticancer agent targeting specific cancer types.
Case Studies
Several studies have investigated the biological activity of cyclopropane derivatives similar to this compound:
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (1S,2R)-2-Methoxycyclopropan-1-amine?
- Methodological Answer : High enantiomeric purity can be achieved via asymmetric cyclopropanation using chiral catalysts (e.g., transition-metal complexes with chiral ligands) . Alternatively, kinetic resolution of racemic mixtures using enantioselective enzymes or chiral resolving agents (e.g., tartaric acid derivatives) may improve stereochemical control. Post-synthesis purification via chiral HPLC or crystallization can further enhance purity .
- Key Considerations :
- Monitor reaction progress using chiral stationary-phase HPLC.
- Optimize reaction temperature and solvent polarity to minimize racemization.
Q. How can the stereochemistry and purity of this compound be confirmed?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants (e.g., cyclopropane ring protons exhibit characteristic ) and chemical shifts to confirm stereochemistry .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) to confirm molecular weight and isotopic patterns .
- Polarimetry : Measure optical rotation to assess enantiomeric excess (e.g., compare to literature values for (1S,2R) configuration) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?
- Methodological Answer :
- Enantiomeric Purity : Trace impurities in stereoisomers (e.g., 1R,2S) can skew biological activity; re-evaluate synthesis and purification protocols .
- Solvent Effects : Pharmacokinetic data may vary due to solvent interactions (e.g., DMSO vs. aqueous buffers); standardize assay conditions .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., for serotonin receptors) to clarify selectivity and affinity discrepancies .
Q. How can AI-driven retrosynthetic tools optimize the synthesis of this compound?
- Methodological Answer :
- Template-Based AI Models : Tools like Reaxys or Pistachio predict feasible routes by matching cyclopropane-forming reactions (e.g., Simmons-Smith or transition-metal-catalyzed cyclopropanation) .
- One-Step Synthesis Focus : Prioritize routes with minimal steps (e.g., direct cyclopropanation of allylic amines) to reduce side reactions .
- Validation : Cross-check AI predictions with experimental yields and stereoselectivity data from literature .
Q. What are the mechanistic insights into the biological activity of this compound in receptor modulation?
- Methodological Answer :
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with 5-HT2C receptors, guided by structural analogs in .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist behavior .
- Metabolic Stability : Evaluate hepatic microsomal stability to identify potential prodrug modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
